molecular formula C11H12N2O2 B589162 DL-Tryptophan-2,3,3-D3 CAS No. 340257-61-6

DL-Tryptophan-2,3,3-D3

Cat. No. B589162
M. Wt: 207.247
InChI Key: QIVBCDIJIAJPQS-GAUJEYLJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DL-Tryptophan-2,3,3-D3, also known as Tryptophan-α,β,β-d3 (9CI), D,L-Tryptophan-d3, and Tryptophan-d3, is a stable isotope-labelled form of Tryptophan . Tryptophan is an essential amino acid obtained from diet and is a precursor of the neurotransmitter serotonin and the hormone melatonin .


Molecular Structure Analysis

The molecular formula of DL-Tryptophan-2,3,3-D3 is C11 2H3 H9 N2 O2 . The structure includes an indole functional group .


Chemical Reactions Analysis

While specific chemical reactions involving DL-Tryptophan-2,3,3-D3 are not detailed in the search results, a study on the selective labelling of the key amino acid tryptophan provides insights into the diverse reactivities of its indole side chain .


Physical And Chemical Properties Analysis

DL-Tryptophan-2,3,3-D3 has a molecular weight of 207.24 . It is stable if stored under recommended conditions .

Scientific Research Applications

Pancreatic Imaging

DL-Tryptophan-2,3,3-D3 has potential applications in pancreatic imaging. Studies have shown that certain analogs of tryptophan, such as DL-[carboxyl-11C]tryptophan, demonstrate high specificity for the pancreas, suggesting potential for clinical pancreatic imaging. This is particularly significant when used in conjunction with positron computerized transaxial tomography (Washburn et al., 1979).

Microbial Growth Inhibition

DL-Tryptophan-2,3,3-D3 and its isomers have been observed to influence the growth of microbial organisms, such as E. coli. Research indicates that certain concentrations of D-tryptophan can inhibit the growth of L-tryptophan-requiring mutants of E. coli, highlighting its potential in studying microbial growth and metabolism (Hatanaka, 1964).

Protein Synthesis and Metabolism

DL-Tryptophan-2,3,3-D3 is involved in various protein synthesis and metabolic processes. Studies have shown its incorporation into bacterial protein, replacing normal tryptophan, and influencing the growth and metabolic activities of bacterial strains like Escherichia coli (Browne, Kenyon, & Hegeman, 1970).

Enzyme Substrate and Analytical Applications

DL-Tryptophan-2,3,3-D3 is used as a substrate in enzymatic studies and in the development of analytical methods for amino acids. Its utilization in the synthesis of fluorescent amino acids for peptide substrates in enzymatic reactions has been documented, providing an alternative to natural tryptophan in these processes (Knight, 1991).

Nutritional and Health Benefits

Tryptophan, including its isotopically labeled forms, is essential for in vivo biosynthesis of proteins and its metabolites have multiple bioactive roles. The role of tryptophan in nutrition and its potential therapeutic applications in various diseases have been extensively studied (Friedman, 2018).

Safety And Hazards

DL-Tryptophan-2,3,3-D3 is non-hazardous for transport . It is recommended to ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

2-amino-2,3,3-trideuterio-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/i5D2,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVBCDIJIAJPQS-GAUJEYLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CNC2=CC=CC=C21)C([2H])(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60858549
Record name (alpha,beta,beta-~2~H_3_)Tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-Tryptophan-2,3,3-D3

CAS RN

340257-61-6
Record name Tryptophan-α,β,β-d3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=340257-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (alpha,beta,beta-~2~H_3_)Tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
7
Citations
H Zhang, H Yan, C Lu, H Lin, Q Li - Trees, 2021 - Springer
Key message Sweet cherry tree branches have important food and medicinal value. The ultrasound and microwave-assisted extraction method is more efficient with higher yield than …
Number of citations: 4 link.springer.com
Y Gao, L Liu, C Li, YT Liang, J Lv, LF Yang… - Frontiers in …, 2022 - frontiersin.org
Nowadays, there has been increased awareness that the therapeutic effects of natural medicines on inflammatory diseases may be achieved by regulating the gut microbiota. …
Number of citations: 4 www.frontiersin.org
Z Zhang, G Shen, Y Yang, C Li, X Chen, X Yang, X Guo… - Molecules, 2022 - mdpi.com
The roots of Taraxacum kok-saghyz Rodin (TKS) are well-known and valued for their rubber-producing ability. Therefore, research on the analysis and detection of metabolites from the …
Number of citations: 4 www.mdpi.com
Y Li, P Dong, L Dai, S Wang - Molecules, 2023 - mdpi.com
The active peptide (APE) of Eupolyphaga sinensis Walker, which is prepared by bioenzymatic digestion, has significant antihyperlipidemic effects in vivo, but its mechanism of action on …
Number of citations: 6 www.mdpi.com
TJ Zhang, Z Ma, HJ Ma, XS Tian, WL Guo… - Plant Physiology and …, 2023 - Elsevier
Coumarin is an allelochemical that is widely present in the plant kingdom and has great potential for weed control. However, its mechanisms of action remain largely unknown. This …
Number of citations: 0 www.sciencedirect.com
C Li, L Cao, T Liu, Z Huang, Y Liu, R Fan, Y Wang - Food Bioscience, 2023 - Elsevier
This study investigated the optimal process of solid-state fermentation (SSF) using soybean meal (SBM) as substrate by Aspergillus oryzae and proteolysis of SBM to prepare SBM-…
Number of citations: 1 www.sciencedirect.com
CD Shelton, E Sing, J Mo, NG Shealy, W Yoo… - Cell Host & Microbe, 2023 - cell.com
The mechanisms by which the early-life microbiota protects against environmental factors that promote childhood obesity remain largely unknown. Using a mouse model in which young …
Number of citations: 1 www.cell.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.